molecular formula C16H21N3O3S B12692291 Carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 82560-71-2

Carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B12692291
CAS No.: 82560-71-2
M. Wt: 335.4 g/mol
InChI Key: NOWAKQNCNDQCGV-UHFFFAOYSA-N
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Description

Carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves multiple steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with carbamic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamic acid derivatives and benzofuranyl esters, such as:

Uniqueness

What sets carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

82560-71-2

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[2-cyanoethyl(methyl)amino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C16H21N3O3S/c1-16(2)11-12-7-5-8-13(14(12)22-16)21-15(20)19(4)23-18(3)10-6-9-17/h5,7-8H,6,10-11H2,1-4H3

InChI Key

NOWAKQNCNDQCGV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(C)CCC#N)C

Origin of Product

United States

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